1-[3,5-Bis(trifluoromethyl)phenyl]-3-(pyrrolidin-2-ylmethyl)thiourea
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Overview
Description
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea is a synthetic organic compound known for its unique chemical structure and properties This compound features a thiourea group, a pyrrolidine ring, and a phenyl ring substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea typically involves the reaction of (S)-2-(pyrrolidin-2-ylmethyl)amine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow reactors allow for precise control of reaction parameters, leading to higher yields and reduced reaction times. Additionally, the use of automated systems can minimize human error and improve the overall safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, leading to inhibition or modulation of enzyme activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pyrrolidine ring provides structural rigidity and contributes to the compound’s overall stability.
Comparison with Similar Compounds
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea can be compared with other similar compounds, such as:
(S)-1-(3,5-Dimethylphenyl)-3-(pyrrolidin-2-ylmethyl)thiourea: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(piperidin-2-ylmethyl)thiourea: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in its mechanism of action and applications.
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(morpholin-2-ylmethyl)thiourea: Features a morpholine ring, which affects its chemical reactivity and biological activity.
The uniqueness of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(pyrrolidin-2-ylmethyl)thiourea lies in its combination of structural elements, which confer specific chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(pyrrolidin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6N3S/c15-13(16,17)8-4-9(14(18,19)20)6-11(5-8)23-12(24)22-7-10-2-1-3-21-10/h4-6,10,21H,1-3,7H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGQYSSQBVDCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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